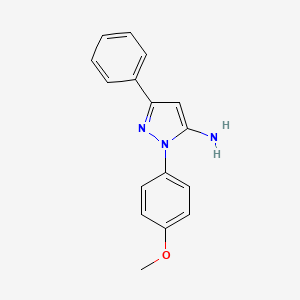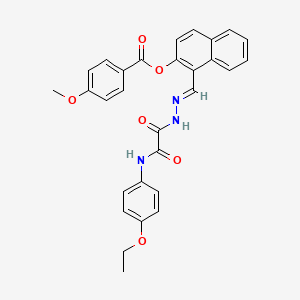
In-3-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In-3-yl}propanamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of In-3-yl}propanamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between tryptamine and ibuprofen . DCC acts as a dehydrating agent, facilitating the formation of the amide bond. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: In-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
科学的研究の応用
Chemistry: In-3-yl}propanamide is used as a precursor in the synthesis of various heterocyclic compounds. Its indole moiety makes it a valuable building block for designing new molecules with potential biological activities .
Biology: The compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Medicine: this compound derivatives have been studied for their potential as antitubercular agents. The compound’s ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis makes it a candidate for further drug development .
Industry: this compound is used in the development of new antimicrobial agents for industrial applications. Its derivatives are explored for their potential use in agricultural and pharmaceutical industries .
作用機序
The mechanism of action of In-3-yl}propanamide involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum . The binding of this compound to falcipain-2 disrupts the parasite’s ability to degrade hemoglobin, leading to its death .
類似化合物との比較
Indole-3-propanamide: Shares the indole moiety and exhibits similar biological activities.
N-aryl-3-(indol-3-yl)propanamide: Known for its immunosuppressive activity.
2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides: Studied as falcipain-2 inhibitors for potential malaria treatments.
Uniqueness: In-3-yl}propanamide stands out due to its broad spectrum of biological activities, including antimicrobial, antifungal, and antitubercular properties. Its ability to inhibit drug-resistant strains of Mycobacterium tuberculosis highlights its potential as a valuable compound in medicinal chemistry .
特性
分子式 |
C24H28N8O4S6 |
|---|---|
分子量 |
684.9 g/mol |
IUPAC名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-[3-[3-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H28N8O4S6/c1-3-5-7-15-27-29-21(39-15)25-13(33)9-11-31-19(35)17(41-23(31)37)18-20(36)32(24(38)42-18)12-10-14(34)26-22-30-28-16(40-22)8-6-4-2/h3-12H2,1-2H3,(H,25,29,33)(H,26,30,34)/b18-17+ |
InChIキー |
DKGKIALICRERHJ-ISLYRVAYSA-N |
異性体SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)/SC2=S |
正規SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)

![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)
![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)

